molecular formula C9H21N2O3P B14402258 Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate CAS No. 89504-55-2

Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate

Cat. No.: B14402258
CAS No.: 89504-55-2
M. Wt: 236.25 g/mol
InChI Key: YVUXQFVLVQLEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperazine ring substituted with a propan-2-yl group and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include phosphoramidates, reduced phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the phosphonate group, which imparts distinct chemical and biological properties

Properties

CAS No.

89504-55-2

Molecular Formula

C9H21N2O3P

Molecular Weight

236.25 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-propan-2-ylpiperazine

InChI

InChI=1S/C9H21N2O3P/c1-9(2)10-5-7-11(8-6-10)15(12,13-3)14-4/h9H,5-8H2,1-4H3

InChI Key

YVUXQFVLVQLEOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.